N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide
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Description
Scientific Research Applications
Synthesis and Characterization
The compound's synthesis involves multistep chemical reactions, highlighting the versatility of benzimidazole derivatives. For instance, Li Ying-jun (2012) described the synthesis of a novel oxadiazole derivative containing a benzimidazole moiety, showcasing the structural diversity achievable with benzimidazole frameworks (Li Ying-jun, 2012). Similarly, the green synthesis of N-substituted benzimidazoles presented by S. Chaudhari et al. (2020) demonstrates an environmentally friendly approach to generating these compounds, with significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).
Antimicrobial Activity
The research highlights the potent antimicrobial properties of benzimidazole derivatives. Kumaraswamy Gullapelli et al. (2014) synthesized benzimidazole-based pyrimidine derivatives, showing significant antibacterial activity, emphasizing the therapeutic potential of these compounds (Kumaraswamy Gullapelli et al., 2014).
Antitumor and Cytotoxic Activities
Benzimidazole derivatives have also been investigated for their antitumor and cytotoxic potentials. A study on novel azetidine-2-one derivatives of 1H-benzimidazole by M. Noolvi et al. (2014) reported good antibacterial and cytotoxic activities, suggesting their utility in cancer treatment (M. Noolvi et al., 2014).
Other Applications
Further studies have explored additional applications, such as the antioxidant properties of benzimidazole derivatives for oil base stock stabilization, reported by J. Basta et al. (2017). This research indicates the compound's utility beyond biomedical applications, demonstrating its potential in industrial applications (J. Basta et al., 2017).
Properties
IUPAC Name |
N-methyl-N-[[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-9-11-18(12-10-16)26-14-6-13-24-20-8-5-4-7-19(20)22-21(24)15-23(3)17(2)25/h4-5,7-12H,6,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLKNBDHGCGXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.